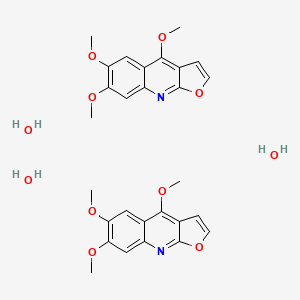

Bis(kokusaginine)trihydrate

Description

Bis(kokusaginine)trihydrate is a crystalline derivative of kokusaginine, a furoquinoline alkaloid predominantly isolated from plants of the Zanthoxylum genus (e.g., Z. buesgenii and Z. fabago) . Kokusaginine itself is characterized by a fused furan-quinoline structure, conferring diverse pharmacological properties, including antiviral, antiparasitic, and neuroprotective activities . Despite its structural complexity, pharmacokinetic (PK) studies on kokusaginine reveal high oral bioavailability (~70–80% in rats) and broad tissue distribution, including the brain, liver, and kidneys .

Properties

CAS No. |

870640-43-0 |

|---|---|

Molecular Formula |

C28H32N2O11 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

4,6,7-trimethoxyfuro[2,3-b]quinoline;trihydrate |

InChI |

InChI=1S/2C14H13NO4.3H2O/c2*1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3;;;/h2*4-7H,1-3H3;3*1H2 |

InChI Key |

SEDICIGPZYSPIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(kokusaginine)trihydrate involves a multi-step process. One common method is the microwave-assisted one-pot three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . This method is efficient and environmentally benign, providing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned microwave-assisted method. The use of recyclable catalysts and solvent-free conditions makes this process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(kokusaginine)trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Bis(kokusaginine)trihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its pharmacokinetic properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of bis(kokusaginine)trihydrate involves its interaction with specific molecular targets and pathways. For example, kokusaginine has been shown to inhibit cholinesterase enzymes, which are involved in the pathology of Alzheimer’s disease . Molecular docking studies have revealed that kokusaginine interacts with the peripheral anionic site of acetylcholinesterase and butyrylcholinesterase, leading to its inhibitory effects .

Comparison with Similar Compounds

Pharmacological Activity Profiles

Table 1: Pharmacological Activities of Kokusaginine and Related Alkaloids

Key Findings :

- Antiviral Potency : Kokusaginine exhibits superior anti-HCV activity compared to γ-fagarine but is less effective against HIV-1 .

- Antiparasitic Action: Kokusaginine derivatives demonstrate moderate activity against Trypanosoma cruzi, with IC₅₀ values comparable to flindersiamine derivatives .

- Cytotoxicity : Skimmianine shows higher cytotoxicity in human cell lines, limiting its therapeutic window compared to kokusaginine .

Pharmacokinetic and Physicochemical Properties

Table 2: PK and Physicochemical Comparison

Key Insights :

- Trihydrate Impact : The trihydrate form of bis(kokusaginine) may enhance aqueous solubility, as seen in analogous compounds like ampicillin trihydrate , though dimerization could reduce absorption efficiency.

Comparison with Other Trihydrate Compounds

Table 3: Trihydrate Forms and Their Functional Roles

Key Observations :

- Hydrogen Bonding: In melaminium bis(selenate) trihydrate, hydrogen bonds between water and the compound dictate its NLO properties, a phenomenon that may similarly influence this compound’s stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.